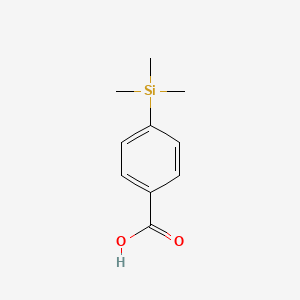

4-(三甲基硅基)苯甲酸

描述

4-(Trimethylsilyl)benzoic acid is a chemical compound with the CAS Number: 15290-29-6 . It has a molecular weight of 194.31 and a molecular formula of C10H14O2Si . It is typically stored in a dry room at room temperature .

Molecular Structure Analysis

The molecular structure of 4-(Trimethylsilyl)benzoic acid consists of a benzoic acid group attached to a trimethylsilyl group . The presence of the trimethylsilyl group can influence the properties of the compound, including its reactivity and solubility.Physical And Chemical Properties Analysis

4-(Trimethylsilyl)benzoic acid is a solid at room temperature . It has a molecular weight of 194.31 and a molecular formula of C10H14O2Si .科学研究应用

合成和分子结构

- 合成和结构表征:已合成并表征了4-(三甲基硅基)苯甲酸衍生物。这些衍生物包括4-((三甲基硅基)甲氧基)和4-(3-(三甲基硅基)丙氧基)苯甲酸。这些化合物通过X射线晶体学、傅里叶变换红外光谱(FTIR)和核磁共振(NMR)(Zaltariov et al., 2016)进行了确认。

电学和化学性质

- 酸度的电效应:4-(三甲基硅基)苯甲酸中的三甲基硅基团是电子给予的,影响羧基的酸度。这种效应已通过Hammett σ-常数进行研究(Roberts, Mcelhill, & Armstrong, 1949)。

抗癌和抗肿瘤效应

- 抗癌性质:4-(三甲基硅基)苯甲酸衍生物,如TAC-101,在体外和体内显示出强效的抗增殖、抗血管生成和抗肿瘤效应。这些效应与抑制VEGF表达有关,可能抑制癌症的进展和转移(Minagawa et al., 2004)。

在药理学和食品化学中的应用

- GC-MS分析:4-(三甲基硅基)苯甲酸衍生物用于GC-MS(气相色谱-质谱联用)分析蔓越莓汁和人类血浆中的酚类和苯甲酸,展示了它们在食品化学和药理学中的实用性(Zuo, Wang, & Zhan, 2002); (Zhang & Zuo, 2004)。

材料科学和聚合物研究

- 聚二甲基硅氧烷的改性:苯甲酸衍生物,包括4-(二甲基乙烯基硅基)苯甲酸,已被用于改性聚二甲基硅氧烷。这些改性影响共聚物的热性和流变性能,表明在材料科学中的应用(Gorodov et al., 2018)。

安全和危害

4-(Trimethylsilyl)benzoic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers The paper “GC-MS-Guided Antimicrobial Defense Responsive Secondary Metabolites from the Endophytic Fusarium solani Isolated from Tinospora cordifolia and Their Multifaceted Biological Properties” mentions 4-(Trimethylsilyl)benzoic acid and discusses its antimicrobial properties . Another paper, “4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules,” discusses the synthesis and properties of related compounds .

作用机制

Target of Action

The primary target of 4-(Trimethylsilyl)benzoic acid is the nuclear retinoic acid receptor-alpha (RAR-α). This compound, being an analogue of vitamin A (retinol), binds to RAR-α and activates its transcriptional activity .

Mode of Action

Upon binding to the nuclear retinoic acid receptor-alpha, 4-(Trimethylsilyl)benzoic acid activates the receptor’s transcriptional activity. This interaction leads to the expression of genes that are under the control of RAR-α, thereby influencing cellular processes .

Biochemical Pathways

The activation of RAR-α by 4-(Trimethylsilyl)benzoic acid affects various biochemical pathways. One of the key pathways influenced is the retinoic acid signaling pathway, which plays a crucial role in cellular differentiation and homeostasis

Result of Action

The activation of RAR-α by 4-(Trimethylsilyl)benzoic acid leads to changes at the molecular and cellular levels. It has demonstrated antitumor activity in primary and metastatic liver cancer preclinical models . .

属性

IUPAC Name |

4-trimethylsilylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAWVRLBRQRXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299607 | |

| Record name | 4-(trimethylsilyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15290-29-6 | |

| Record name | 15290-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(trimethylsilyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

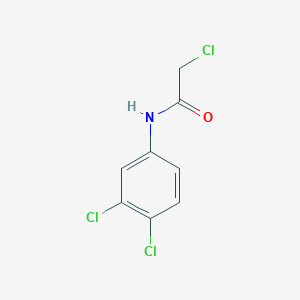

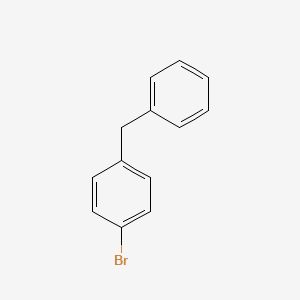

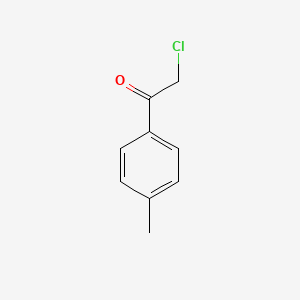

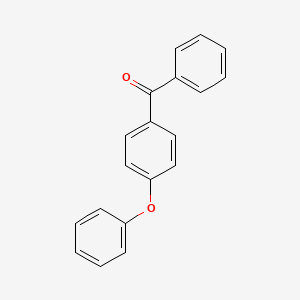

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary intermolecular interaction observed in the crystal structure of 4-(Trimethylsilyl)benzoic acid?

A1: The crystal structure of 4-(Trimethylsilyl)benzoic acid exhibits centrosymmetric O—H⋯O hydrogen-bonded dimers. [] This means that two molecules of the compound interact through hydrogen bonding between the hydrogen atom of the carboxylic acid group (O—H) on one molecule and the oxygen atom (O) of the carboxylic acid group on another molecule.

Q2: How many independent molecules of 4-(Trimethylsilyl)benzoic acid are present in the asymmetric unit of its crystal structure?

A2: The abstract states that there are two almost identical molecules of 4-(Trimethylsilyl)benzoic acid in the asymmetric unit of its crystal structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。